1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-14-18(15(2)30-25-14)6-8-20(29)28-11-9-27(10-12-28)19-7-5-17(13-23-19)21-24-22(31-26-21)16-3-4-16/h5,7,13,16H,3-4,6,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWZUPHFAILAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups including a cyclopropyl moiety, an oxadiazole ring, and a piperazine unit. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase activity, similar to established anticancer drugs like Tamoxifen .
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer), with IC50 values indicating potent activity .
Antimicrobial Activity
The oxadiazole derivatives have also been reported to exhibit antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways in pathogens .
Neuropharmacological Effects
Research into related compounds has indicated potential neuropharmacological effects:
- NMDA Receptor Modulation : Some derivatives have been identified as positive allosteric modulators of NMDA receptors, which are crucial for synaptic plasticity and memory function . This suggests potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to the target molecule:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Functional Group Impact : The presence of electron-donating groups on the aromatic rings significantly enhances anticancer activity. Modifications to the piperazine unit also affect the binding affinity to biological targets.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one. For instance, derivatives containing oxadiazole moieties have shown significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 6.25 µg/mL . The structural diversity of these compounds allows for optimization of their antimicrobial properties through modifications to the oxadiazole ring. -
Anticancer Potential :
The incorporation of oxadiazole and isoxazole groups in medicinal chemistry has been associated with anticancer activities. Compounds featuring these heterocycles have demonstrated the ability to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. Certain derivatives have shown IC50 values as low as 20 nM against HDACs, indicating strong potential for development as anticancer agents . -
Neuropharmacological Effects :
The piperazine scaffold present in the compound may confer neuroactive properties. Research into similar piperazine derivatives has revealed their efficacy in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders . Compounds with a similar structure have been investigated for their anxiolytic and antidepressant effects.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Antibacterial Screening : A study by Kaur et al. synthesized a series of oxadiazole derivatives and evaluated their antibacterial activities against multiple strains of bacteria. Their findings suggested that structural modifications significantly impacted the antibacterial potency .
- HDAC Inhibition Studies : Research focused on oxadiazole derivatives has shown that certain modifications enhance their HDAC inhibitory activity, making them promising candidates for further development in cancer therapy .
- Neuropharmacological Investigations : Studies on piperazine-containing compounds have indicated potential benefits in treating depression and anxiety disorders due to their interaction with serotonin receptors .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its combination of heterocyclic systems. Below is a comparative analysis with structurally related molecules:
Table 1: Key Structural Features of Target Compound vs. Reference Compounds
Key Observations :
Heterocyclic Diversity :
- The target compound’s 1,2,4-oxadiazole and isoxazole rings are electron-deficient, favoring interactions with enzymes or receptors via π-π stacking or dipole-dipole interactions. In contrast, ’s compounds (4g, 4h) incorporate tetrazole (acidic) and benzodiazepine/oxazepine (basic) systems, which may target neurological pathways .
- Piperazine in the target compound enhances solubility and bioavailability, a feature absent in ’s coumarin derivatives.
Synthetic Complexity: highlights multi-step syntheses for coumarin-tetrazole hybrids, often requiring cyclocondensation and coupling reactions .
Bioactivity Implications :
- The 1,2,4-oxadiazole moiety in the target compound is associated with antimicrobial and anti-inflammatory activity, whereas ’s tetrazole-coumarin hybrids are explored for anticoagulant and anticancer effects .
Limitations in Comparative Data
Direct pharmacological or pharmacokinetic data for the target compound are unavailable in the provided evidence.
Q & A
Q. What causes batch-to-batch variability in cyclopropyl-oxadiazole ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
